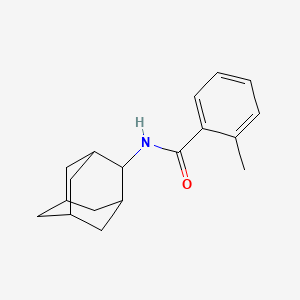![molecular formula C21H26N2O2 B5696642 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown to have a mechanism of action that affects certain biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. By inhibiting these enzymes, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase and butyrylcholinesterase, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have an antioxidant effect, which can protect against oxidative stress. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its potential as a treatment for neurodegenerative diseases. Its inhibitory effect on acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to have an anti-inflammatory effect, which can be useful in studying inflammation-related diseases. One limitation of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide.
Métodos De Síntesis
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been achieved using different methods, including the reaction of 3-methylphenol with piperidine followed by acetylation with 4-bromoacetophenone. Another method involves the reaction of 3-methylphenol with 4-(4-methylpiperidin-1-yl)aniline followed by acetylation with acetic anhydride. The yield of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide varies depending on the method used.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-10-12-23(13-11-16)19-8-6-18(7-9-19)22-21(24)15-25-20-5-3-4-17(2)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJHHMOBTLHSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)